![molecular formula C14H17ClN4O B1417780 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1000933-05-0](/img/structure/B1417780.png)

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Descripción general

Descripción

The compound “1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring . Piperazine derivatives have been found to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. One of the most common methods for synthesizing piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various techniques such as infrared (IR), proton nuclear magnetic resonance (1 HNMR), mass spectrometry (MS), and elemental analyses .Chemical Reactions Analysis

Piperazine derivatives have been found to exhibit a wide range of chemical reactions. For instance, they have been reported to show significant biological actions such as anti-microbial, anti-depressant, anticonvulsant, anti-parkinson, anti-inflammatory, antipsychotic, antioxidant, antidiabetic, antiarrhythmic, antiproliferative, anxiolytic, antialzheimer, antimalarial, antihypertensive, antiplatelet aggression and anti-histaminic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be analyzed using various techniques. For instance, the solubility of these compounds can be determined using solubility tests . The density and refractive index of these compounds can also be determined .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

- Antibacterial Screening : Compounds similar to the queried chemical have been synthesized and evaluated for antibacterial properties. For example, derivatives containing the 1,3,4-oxadiazole and piperazine nucleus were shown to exhibit moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Antimicrobial Activities

- Antimicrobial Properties : Various derivatives of 1,2,4-triazoles and 1,3,4-oxadiazoles, including those with piperazine components, have been synthesized and found to have good or moderate activities against test microorganisms (Bektaş et al., 2007).

Structural Studies

- Molecular and Crystal Structure Analysis : The molecular structure of similar compounds has been characterized, revealing intramolecular and intermolecular hydrogen bonding patterns (Wang et al., 2006).

Anticancer Activities

- Evaluation for Anticancer Activities : Derivatives of this compound have been synthesized and evaluated for potential anticancer activities. For instance, some derivatives have shown activity against human breast cancer cell lines (Yurttaş et al., 2014).

Biological Evaluation

- Antibacterial, Antifungal, and Anti-Inflammatory Activities : A series of derivatives has been synthesized and tested for biological activities, including antibacterial, antifungal, and anti-inflammatory properties (Al-Wahaibi et al., 2021).

Antioxidant Activity

- Antioxidant Properties : Some piperazine derivatives have been screened for their antioxidant activity, showing the potential of these compounds in free radical scavenging (Mallesha et al., 2014).

Safety and Hazards

Direcciones Futuras

Given the wide range of pharmacological activities exhibited by piperazine derivatives, there is considerable interest in further exploring the therapeutic potential of these compounds. Future research could focus on developing new synthesis methods, investigating the mechanism of action of these compounds, and conducting clinical trials to evaluate their safety and efficacy .

Mecanismo De Acción

Target of Action

Related compounds such as piperazine derivatives are known to exhibit a broad spectrum of therapeutic activities . They are more commonly known for their activity as antihistamine agents .

Mode of Action

Piperazine, a related compound, is known to be a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Related compounds such as piperazine derivatives are known to antagonize the physiologic effects of histamine, an endogenous agonist at histamine receptor sites .

Pharmacokinetics

It is known that the different substitutions on the lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of related compounds .

Result of Action

Related compounds such as piperazine derivatives are known to exhibit a broad spectrum of therapeutic activities .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O/c1-10(19-8-6-16-7-9-19)14-17-13(18-20-14)11-2-4-12(15)5-3-11/h2-5,10,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWOWMZZTRGUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1417699.png)

![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)

![Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417704.png)

![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)

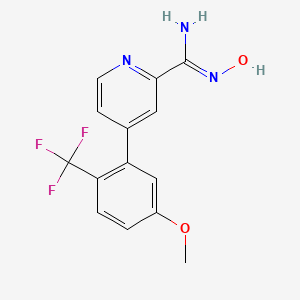

![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)

![3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417714.png)

![3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417719.png)